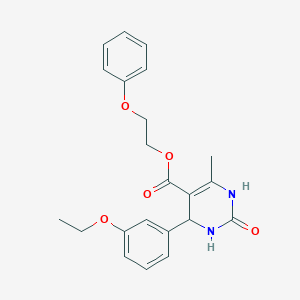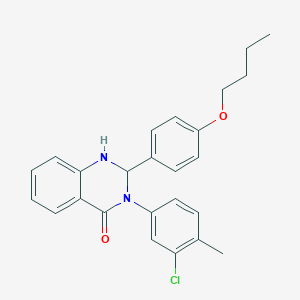![molecular formula C34H26N2O B388338 4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(4-METHOXYPHENYL)-1H-IMIDAZOLE](/img/structure/B388338.png)
4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(4-METHOXYPHENYL)-1H-IMIDAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(4-METHOXYPHENYL)-1H-IMIDAZOLE is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This particular compound features biphenyl and methoxyphenyl substituents, which may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(4-METHOXYPHENYL)-1H-IMIDAZOLE typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines in the presence of an acid catalyst.
Introduction of biphenyl and methoxyphenyl groups: These substituents can be introduced via Suzuki coupling reactions, which involve the reaction of boronic acids with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling up the reaction: Using larger reactors and more efficient mixing techniques.
Purification: Employing methods such as recrystallization, chromatography, or distillation to obtain the pure compound.
化学反应分析
Types of Reactions
4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(4-METHOXYPHENYL)-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action for 4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(4-METHOXYPHENYL)-1H-IMIDAZOLE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
4,5-di(biphenyl-4-yl)-1H-imidazole: Lacks the methoxyphenyl group, which may affect its chemical properties and reactivity.
2-(4-methoxyphenyl)-1H-imidazole: Lacks the biphenyl groups, potentially altering its biological activity.
4,5-di(phenyl)-2-(4-methoxyphenyl)-1H-imidazole: Similar structure but with phenyl instead of biphenyl groups, which may influence its physical and chemical properties.
Uniqueness
The presence of both biphenyl and methoxyphenyl groups in 4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(4-METHOXYPHENYL)-1H-IMIDAZOLE may impart unique properties, such as increased stability, specific binding affinity, or distinct reactivity compared to similar compounds.
属性
分子式 |
C34H26N2O |
|---|---|
分子量 |
478.6g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-4,5-bis(4-phenylphenyl)-1H-imidazole |
InChI |
InChI=1S/C34H26N2O/c1-37-31-22-20-30(21-23-31)34-35-32(28-16-12-26(13-17-28)24-8-4-2-5-9-24)33(36-34)29-18-14-27(15-19-29)25-10-6-3-7-11-25/h2-23H,1H3,(H,35,36) |
InChI 键 |
KFFZQMKZNHLENP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B388255.png)
![2-Chloroethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B388258.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,5-dinitropyridine](/img/structure/B388260.png)
![2-[4-(Allyloxy)-3-methoxyphenyl]-1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B388261.png)
![2-{4-[(2-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B388266.png)

![2-{3-[(4-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B388268.png)
![2-(Methylsulfanyl)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B388271.png)
![2-[3-(1-naphthylmethoxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B388272.png)
![2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B388274.png)


![2-[Benzenesulfonyl-(2,4-dimethyl-phenyl)-amino]-N-[2-(benzothiazol-2-ylsulfanyl)-ethyl]-acetamide](/img/structure/B388278.png)
